(R)-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
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Overview
Description
®-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a benzo[1,3]dioxol ring and a fluorenylmethoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reactions and purifications required .
Chemical Reactions Analysis
Types of Reactions
®-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water are commonly used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, ®-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is used to study enzyme interactions and protein folding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways .
Medicine
In medicine, ®-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is investigated for its potential therapeutic properties. It may be used in drug development for treating various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of ®-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- ®-Benzo[1,3]dioxol-5-yl-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
- ®-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
- ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-fluoro-phenyl)-butyric acid
Uniqueness
Compared to these similar compounds, ®-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid stands out due to its specific structural features and the unique combination of functional groups. These characteristics confer distinct chemical and biological properties, making it particularly valuable for certain applications .
Properties
Molecular Formula |
C25H21NO6 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
(2R)-3-(1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21NO6/c27-24(28)21(11-15-9-10-22-23(12-15)32-14-31-22)26-25(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13-14H2,(H,26,29)(H,27,28)/t21-/m1/s1 |
InChI Key |
DBRIPJFWEWCYMW-OAQYLSRUSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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